molecular formula C6H3ClFNO3 B2803080 4-Chloro-2-fluoro-5-nitrophenol CAS No. 98404-02-5

4-Chloro-2-fluoro-5-nitrophenol

Cat. No.: B2803080
CAS No.: 98404-02-5
M. Wt: 191.54
InChI Key: DIIWMWNVGLVEFJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-nitrophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorophenol, followed by purification steps to isolate the desired product . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process, and the reaction is usually carried out at controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenols with different nucleophiles.

    Reduction: 4-Chloro-2-fluoro-5-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Chloro-2-fluoro-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-5-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the nitro group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-2-fluoro-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWMWNVGLVEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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